6,7-Dibenzyloxycoumarin
CAS No.: 909-84-2
Cat. No.: VC21347484
Molecular Formula: C23H18O4
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 909-84-2 |
---|---|
Molecular Formula | C23H18O4 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | 6,7-bis(phenylmethoxy)chromen-2-one |
Standard InChI | InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Standard InChI Key | GTUPSBQDBMSQTH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 |
Chemical Identity and Structure
6,7-Dibenzyloxycoumarin belongs to the coumarin family, a class of benzopyrones widely distributed in nature. It consists of a coumarin core with two benzyloxy groups attached at positions 6 and 7. The compound's structure features a lactone ring fused with a benzene ring, creating the characteristic coumarin scaffold, with two benzyl ether moieties providing additional functionality.
Basic Information
The fundamental properties of 6,7-dibenzyloxycoumarin are summarized in the following table:
Property | Value |
---|---|
Common Name | Esculetin dibenzyl ether |
IUPAC Name | 6,7-bis(phenylmethoxy)chromen-2-one |
CAS Number | 909-84-2 |
Molecular Formula | C₂₃H₁₈O₄ |
Molecular Weight | 358.39 g/mol |
EINECS | 213-003-9 |
Structural Identifiers
For computational and database purposes, the compound can be identified using various notations:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChIKey | GTUPSBQDBMSQTH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 |
PubChem CID | 70184 |
Physical and Chemical Properties
6,7-Dibenzyloxycoumarin exhibits specific physical and chemical characteristics that are important for its handling, formulation, and application in research settings.
Physical Properties
Property | Value |
---|---|
Physical Form | Powder to crystal |
Color | White to Orange to Green |
Melting Point | 164-166°C |
Boiling Point | 560.2°C at 760 mmHg |
Density | 1.25 g/cm³ |
Flash Point | 246°C |
Exact Mass | 358.12051 Da |
Computed Chemical Properties
Property | Value |
---|---|
XLogP3-AA | 4.8 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 6 |
Index of Refraction | 1.631 |
Synthesis Methods
The synthesis of 6,7-dibenzyloxycoumarin typically involves benzylation of esculetin (6,7-dihydroxycoumarin), employing benzyl halides under basic conditions. This approach allows for the selective protection of the hydroxyl groups at positions 6 and 7 of the coumarin scaffold.
Standard Synthetic Route
The most common synthesis pathway involves:
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Starting with esculetin (6,7-dihydroxycoumarin)
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Reaction with benzyl bromide in the presence of a base (typically K₂CO₃ or Na₂CO₃)
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Purification via recrystallization or column chromatography
As noted in the literature, this compound has been referenced in various synthetic studies, including those by "Yoshida; Nagai; Oda; Sakakibara Synthesis, 1986, vol. No. 12, p. 1026-1027" and "Ishifuku et al. Yakugaku Zasshi, 1953, vol. 73, p. 332" .
Related Synthetic Approaches
Biological Activities and Applications
Coumarin derivatives, including 6,7-dibenzyloxycoumarin, have demonstrated diverse biological activities, making them important scaffolds in medicinal chemistry and drug discovery.
Enzyme Inhibition Properties
Research has shown that 7-benzyloxy coumarin derivatives, structurally related to 6,7-dibenzyloxycoumarin, exhibit significant enzyme inhibitory activities:
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Monoamine Oxidase (MAO) Inhibition: 7-benzyloxy coumarin derivatives have demonstrated potent and selective inhibition of MAO-B, with activity highly dependent on the phenyl meta-substituent. This inhibitory activity has been correlated with lipophilicity rather than electronic properties .
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Acetylcholinesterase (AChE) Inhibition: Studies have shown that "7-benzyloxycoumarins previously characterized as nanomolar MAO inhibitors, led to identifying AChE inhibitors in the low micromolar IC₅₀ range and with a non-competitive mechanism" .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 6,7-dibenzyloxycoumarin and related compounds is crucial for developing more potent and selective derivatives.
Key Structural Features Affecting Activity
Several studies have identified important structural elements that influence the biological activity of coumarin derivatives:
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Substitution at Position 7: The presence of a benzyloxy group at position 7 appears particularly important for MAO-B inhibitory activity, with a meta-halobenzyloxy group showing enhanced effects .
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Lipophilicity Correlation: A "reliable QSAR model showing a parabolic correlation of potency with the hydrophobic Hansch constant π" has been established for 7-benzyloxy derivatives, indicating that lipophilicity governs MAO-B inhibitory potencies rather than electronic properties .
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Dual Benzyloxy Groups: While specific data on 6,7-dibenzyloxycoumarin is limited, the presence of two benzyloxy groups likely influences both the compound's pharmacokinetic properties and its interaction with target enzymes.
Research Applications and Future Directions
Current research suggests several promising directions for the application and development of 6,7-dibenzyloxycoumarin and related compounds.
Multi-target Drug Design
A significant trend in coumarin research involves developing multi-target directed ligands (MTDLs), particularly for neurodegenerative diseases:
"Our contribution to the field of multi-targeting ligands has long been devoted to the development of dual coumarin-based AChE-MAO B inhibitors as potential polypharmacological weapons to combat AD [Alzheimer's Disease]."
This approach recognizes that complex disorders like Alzheimer's disease involve multiple pathological processes that might be addressed simultaneously by compounds targeting both cholinergic transmission and oxidative stress through MAO inhibition.
Pharmacokinetic Considerations
The lipophilicity of 6,7-dibenzyloxycoumarin (XLogP3-AA: 4.8) suggests good membrane permeability but potentially limited water solubility . This characteristic is relevant for drug development considerations, particularly for compounds targeting central nervous system disorders that must cross the blood-brain barrier.
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